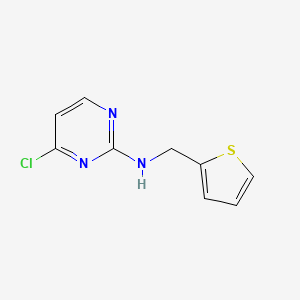
PIGMENT BLUE 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pigment Blue 10, also known as Victoria Blue, is a synthetic organic compound used as a colorant. It is known for its deep blue hue and is commonly used in various industrial applications, including inks, coatings, and plastics. The compound is characterized by its excellent lightfastness, heat stability, and resistance to acids and alkalis.
準備方法
Synthetic Routes and Reaction Conditions
Pigment Blue 10 is typically synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. One common method involves the reaction of 2-amino-5-phenoxy-3-sulfonylbenzoxazole with sodium nitrite to form 2-amino-5-phenyl-3-nitrobenzoxazole. This intermediate is then reacted with metal chelating agents or oxides to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-temperature reactors and specialized equipment to ensure the purity and consistency of the final product. The synthesis is followed by filtration, washing, and drying steps to obtain the pigment in its powder form .
化学反応の分析
Types of Reactions
Pigment Blue 10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the molecular structure of this compound, affecting its stability and color.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may have different shades of blue or other colors depending on the specific substituents introduced .
科学的研究の応用
Pigment Blue 10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a standard in spectrophotometric analyses.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
作用機序
The mechanism by which Pigment Blue 10 exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible spectrum, leading to its characteristic blue color. At the molecular level, the conjugated system of double bonds within the aromatic rings allows for the absorption of specific wavelengths of light, resulting in the emission of blue light .
類似化合物との比較
Similar Compounds
Copper Phthalocyanine (Pigment Blue 15): Known for its brilliant blue color and used in similar applications as Pigment Blue 10.
Prussian Blue: Another blue pigment with historical significance and modern applications in medicine and industry.
YInMn Blue: A recently discovered blue pigment with unique properties, including high stability and non-toxicity .
Uniqueness of this compound
This compound is unique due to its specific shade of blue, excellent lightfastness, and resistance to chemical degradation. Unlike some other blue pigments, it maintains its color and stability under a wide range of environmental conditions, making it highly valuable in industrial applications .
特性
CAS番号 |
1325-93-5 |
|---|---|
分子式 |
C16H13NO |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








